N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a brominated pyrazole moiety attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne or diketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Phenyl Group: The brominated pyrazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Pyrazolo[3,4-b]pyridine: The final step involves the formation of the pyrazolo[3,4-b]pyridine core through a cyclization reaction, often facilitated by a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N4-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 1,3,5-trisubstituted pyrazoles.
Imidazole Derivatives: Compounds with a similar nitrogen-containing heterocyclic ring, such as imidazole-based drugs.
Uniqueness
N~4~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated pyrazole moiety and the pyrazolo[3,4-b]pyridine core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17BrN6O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17BrN6O/c1-12-6-16(17-9-21-25(2)18(17)23-12)19(27)24-15-5-3-4-13(7-15)10-26-11-14(20)8-22-26/h3-9,11H,10H2,1-2H3,(H,24,27) |
InChI Key |
YZQYIDHGAGAEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC(=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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